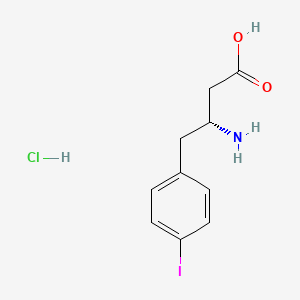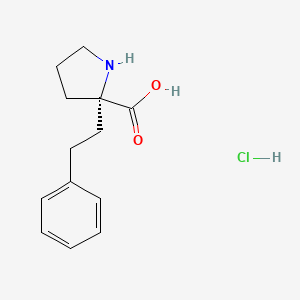![molecular formula C9H12FN B1390837 (R)-N-[1-(2-Fluorophenyl)ethyl]methylamine CAS No. 1212121-08-8](/img/structure/B1390837.png)
(R)-N-[1-(2-Fluorophenyl)ethyl]methylamine
Übersicht
Beschreibung
“®-N-[1-(2-Fluorophenyl)ethyl]methylamine” is a chemical compound with the molecular formula C15H23FN2 . It is also known by other synonyms such as “R-OF-PEM”, “®-1-(2-FLUOROPHENYL)ETHYLAMINE”, and "®-1-(2-FLUOROPHENYL)ETHANAMINE" .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like 1H/13C NMR measurements and FT-IR spectra . The compound has a molecular weight of 250.35 .Chemical Reactions Analysis
Amines, such as “®-N-[1-(2-Fluorophenyl)ethyl]methylamine”, have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
The physical and chemical properties of amines include color, density, hardness, and melting and boiling points . Amines also have the ability to react with acids to form salts soluble in water .Wissenschaftliche Forschungsanwendungen
Pharmacological Profile of ACP-103
ACP-103, a compound structurally related to (R)-N-[1-(2-Fluorophenyl)ethyl]methylamine, exhibits potent inverse agonist activity at human 5-HT2A receptors. This activity suggests its potential utility as an antipsychotic agent, demonstrated through its ability to attenuate behaviors induced by 5-HT2A receptor agonists in animal models (Vanover et al., 2006).
Uptake and Concentration by Marine Diatoms
Research on alkylamines, including compounds like (R)-N-[1-(2-Fluorophenyl)ethyl]methylamine, reveals their significant uptake and concentration by marine diatoms. This suggests their potential impact on marine biology and ecology (Wheeler & Hellebust, 1981).
Synthesis and Characterization of Isomers
Synthesis and analytical characterization of substances based on the 1,2-diarylethylamine template, similar to (R)-N-[1-(2-Fluorophenyl)ethyl]methylamine, are crucial in understanding their chemical properties and potential clinical applications. Such studies provide essential insights into their molecular structure and behavior (Dybek et al., 2019).
Reactions with Aliphatic Aldehydes
Research indicates that reactions involving compounds like (R)-N-[1-(2-Fluorophenyl)ethyl]methylamine with aliphatic aldehydes can produce fluorescent substances. This property could be leveraged in various scientific applications, including imaging and diagnostics (Kikugawa & Sawamura, 1987).
Development of Ketamine Derivatives
Studies on ketamine derivatives, similar to (R)-N-[1-(2-Fluorophenyl)ethyl]methylamine, demonstrate their potential in various medical applications. For instance, fluoroketamine, a derivative, shows advantages in efficacy and recovery time compared to traditional ketamine (Moghimi et al., 2014).
Nonsteroidal Antiandrogens
In the field of antiandrogenic therapies, derivatives of (R)-N-[1-(2-Fluorophenyl)ethyl]methylamine have been studied for their potential in treating androgen-responsive diseases. These compounds demonstrate varying levels of antagonistic activity, indicating their potential in therapeutic applications (Tucker et al., 1988).
Radioprotective Activity
Fluorine-containing amides with sulfinate or sulfoxide groups, related to (R)-N-[1-(2-Fluorophenyl)ethyl]methylamine, have been synthesized and studied for their radioprotective activity. This research contributes to the development of agents that can protect against radiation-induced damage (Vasil'eva & Rozhkov, 1992).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(1R)-1-(2-fluorophenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHQNPXQYYTODW-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Fluorophenyl)-N-methylethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



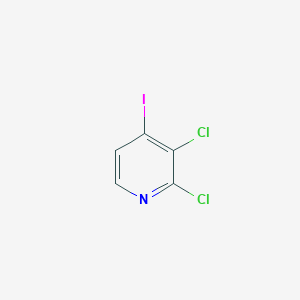

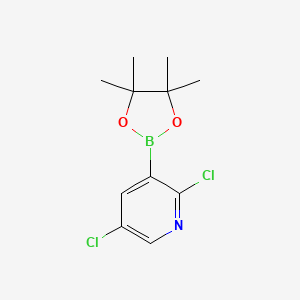
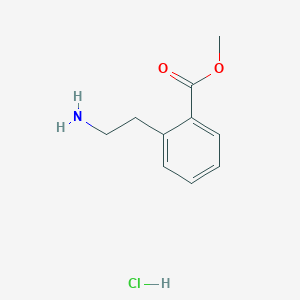

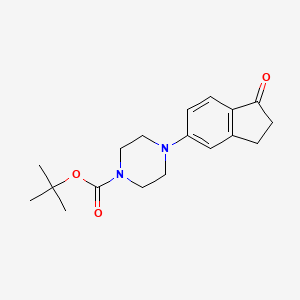
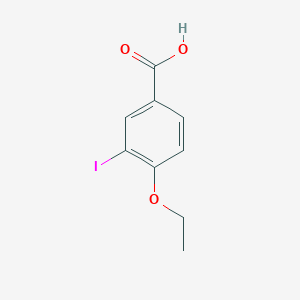
![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B1390766.png)
![3-[(3-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1390769.png)
![3-[(3-Pyridinyloxy)methyl]piperidine dihydrochloride](/img/structure/B1390771.png)

